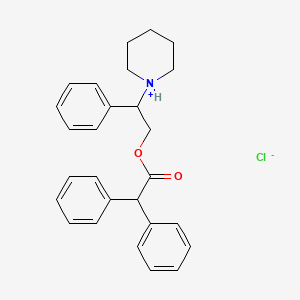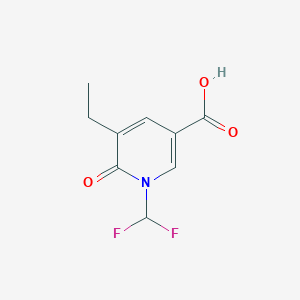
1-(Difluoromethyl)-5-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylicacid,1-(difluoromethyl)-5-ethyl-1,6-dihydro-6-oxo-(9CI) is a complex organic compound with a unique structure that includes a pyridine ring substituted with a difluoromethyl group, an ethyl group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylicacid,1-(difluoromethyl)-5-ethyl-1,6-dihydro-6-oxo-(9CI) typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the difluoromethyl group through a nucleophilic substitution reaction. The ethyl group is then added via an alkylation reaction, and the keto group is introduced through an oxidation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylicacid,1-(difluoromethyl)-5-ethyl-1,6-dihydro-6-oxo-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Pyridinecarboxylicacid,1-(difluoromethyl)-5-ethyl-1,6-dihydro-6-oxo-(9CI) has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylicacid,1-(difluoromethyl)-5-ethyl-1,6-dihydro-6-oxo-(9CI) involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the keto group may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxylic acid: A simpler analog without the difluoromethyl and ethyl groups.
1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid: Similar structure but with different substituents.
4-Hydroxy-3,5-pyridinedicarboxylic acid: Contains hydroxyl and carboxylic acid groups instead of difluoromethyl and ethyl groups.
Uniqueness
The presence of the difluoromethyl group in 3-Pyridinecarboxylicacid,1-(difluoromethyl)-5-ethyl-1,6-dihydro-6-oxo-(9CI) imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs .
Properties
Molecular Formula |
C9H9F2NO3 |
|---|---|
Molecular Weight |
217.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-ethyl-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9F2NO3/c1-2-5-3-6(8(14)15)4-12(7(5)13)9(10)11/h3-4,9H,2H2,1H3,(H,14,15) |
InChI Key |
OYQUFHKOHLVUQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CN(C1=O)C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


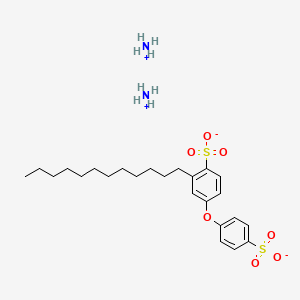
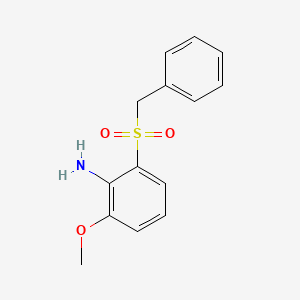

![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)
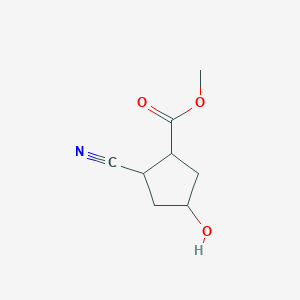




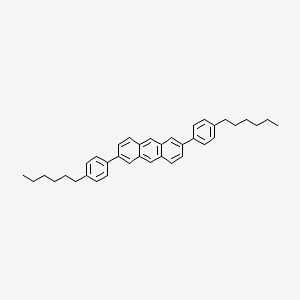
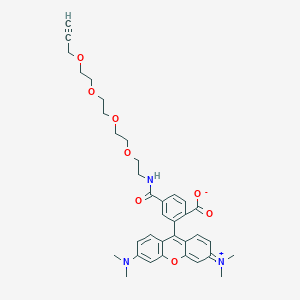

![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
